2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Description

Molecular Geometry and Electronic Configuration Analysis

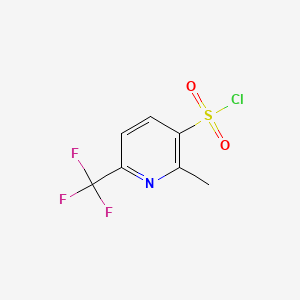

This compound possesses the molecular formula C₇H₅ClF₃NO₂S with a molecular weight of 259.63 grams per mole. The compound features a six-membered aromatic pyridine ring as its central structural framework, with three distinct substituents positioned at specific locations that significantly influence its overall geometry and electronic distribution.

The molecular architecture centers around the pyridine nitrogen atom, which serves as the primary electron-donating heteroatom within the aromatic system. The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System notation CC1=C(C=CC(=N1)C(F)(F)F)S(Cl)(=O)=O, which illustrates the precise positioning of each substituent group. The International Chemical Identifier Key BNCNLCKWRCXBQH-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement.

The electronic configuration is significantly influenced by the presence of the trifluoromethyl group at the 6-position of the pyridine ring. This highly electronegative substituent creates a substantial electron-withdrawing effect through both inductive and resonance mechanisms, fundamentally altering the electron density distribution throughout the aromatic system. The three fluorine atoms in the trifluoromethyl group, each possessing high electronegativity values, collectively generate a powerful electron-withdrawing field that extends throughout the molecular framework.

The sulfonyl chloride functional group attached at the 3-position contributes additional electron-withdrawing character to the molecule. This group features a sulfur atom in the +6 oxidation state, bonded to two oxygen atoms through double bonds and one chlorine atom through a single bond. The tetrahedral geometry around the sulfur center creates a highly polarized region within the molecule, further contributing to the overall electronic asymmetry.

Physical characterization reveals that the compound appears as a white to pale yellow powder with a melting point range of 56.5 to 65.5 degrees Celsius, indicating a relatively low-melting crystalline solid. The narrow melting point range suggests good crystalline purity and structural uniformity in the solid state. Alternative measurements indicate a more precise melting point range of 57 to 59 degrees Celsius, confirming the compound's thermal stability characteristics.

X-ray Crystallographic Studies and Conformational Analysis

While comprehensive X-ray crystallographic data for this compound were not extensively detailed in the available literature, related structural studies on pyridine sulfonyl chloride derivatives provide valuable insights into conformational preferences and crystal packing arrangements. X-ray analysis of similar compounds, such as pyridine-4-sulfonyl chloride, has revealed detailed molecular structures through single crystal diffraction studies.

The crystal structure analysis of related pyridine sulfonyl chloride derivatives demonstrates that these compounds typically adopt conformations that minimize steric interactions between bulky substituents while maximizing favorable intermolecular interactions in the solid state. The presence of the trifluoromethyl group in this compound likely influences crystal packing through fluorine-based intermolecular interactions, including potential fluorine-hydrogen contacts and fluorine-fluorine interactions.

Conformational analysis suggests that the trifluoromethyl group adopts a staggered conformation relative to the pyridine ring to minimize steric repulsion with adjacent ring atoms. The methyl substituent at the 2-position provides additional steric bulk that may influence the preferred conformational states of the molecule in both solution and solid phases. The sulfonyl chloride group, due to its tetrahedral geometry around sulfur, projects away from the pyridine ring plane, creating a three-dimensional molecular architecture.

The molecular geometry is further stabilized by the aromatic character of the pyridine ring, which maintains planarity and provides a rigid framework for substituent attachment. The electron-withdrawing nature of both the trifluoromethyl and sulfonyl chloride groups creates regions of positive electrostatic potential on the pyridine ring, particularly near the nitrogen atom and carbon atoms adjacent to the substituted positions.

Comparative Structural Analysis with Pyridine Sulfonyl Chloride Derivatives

A comprehensive comparison with other pyridine sulfonyl chloride derivatives reveals the unique structural characteristics imparted by the specific substitution pattern of this compound. This analysis encompasses several related compounds including pyridine-2-sulfonyl chloride, pyridine-3-sulfonyl chloride, and pyridine-4-sulfonyl chloride, each exhibiting distinct structural features and physical properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density |

|---|---|---|---|---|---|

| This compound | C₇H₅ClF₃NO₂S | 259.63 | 57-59 | Not reported | Not reported |

| Pyridine-2-sulfonyl chloride | C₅H₄ClNO₂S | 177.61 | Not reported | 284 | 1.488 |

| Pyridine-3-sulfonyl chloride | C₅H₄ClNO₂S | 177.61 | 144 | 284 | 1.488 |

| Pyridine-4-sulfonyl chloride | C₅H₄ClNO₂S | 177.61 | Not reported | 284 | 1.488 |

The molecular weight of this compound significantly exceeds that of the unsubstituted pyridine sulfonyl chloride isomers due to the presence of the trifluoromethyl and methyl substituents. This increased molecular weight of 259.63 grams per mole compared to 177.61 grams per mole for the simpler derivatives reflects the substantial atomic mass contribution of the three fluorine atoms and additional carbon atom.

The melting point behavior reveals interesting structural insights when comparing these derivatives. Pyridine-3-sulfonyl chloride exhibits a notably higher melting point of 144 degrees Celsius compared to the 57-59 degrees Celsius range observed for this compound. This dramatic difference suggests that the bulky substituents in the trifluoromethyl derivative disrupt crystalline packing efficiency, resulting in weaker intermolecular forces and consequently lower melting temperatures.

The boiling point data for the unsubstituted pyridine sulfonyl chloride isomers consistently shows values around 284 degrees Celsius, indicating similar intermolecular forces in the liquid phase despite different solid-state packing arrangements. The uniform density values of 1.488 for these compounds further support their structural similarity in terms of molecular packing efficiency.

Structural comparison with isomeric derivatives such as 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride reveals the importance of substitution patterns on molecular properties. The 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride isomer possesses the same molecular formula C₇H₅ClF₃NO₂S but different substitution positions, potentially leading to altered electronic distributions and physical properties. The positioning of the methyl group at the 5-position rather than the 2-position creates different steric and electronic environments around the sulfonyl chloride functional group.

Additional comparative analysis with 2-Chloro-4-methyl-pyridine-3-sulfonyl chloride demonstrates how halogen substitution affects molecular characteristics. This compound, with molecular formula C₆H₅Cl₂NO₂S, incorporates chlorine instead of the trifluoromethyl group, providing insights into the specific electronic effects contributed by fluorinated substituents versus other halogen atoms. The presence of chlorine versus trifluoromethyl substitution creates markedly different electronic environments due to the varying electronegativity and size differences between these substituent groups.

The unique combination of electron-withdrawing groups in this compound creates a molecular environment with enhanced electrophilic character compared to simpler pyridine sulfonyl chloride derivatives. This enhanced reactivity profile stems from the cumulative electron-withdrawing effects of both the trifluoromethyl group and the sulfonyl chloride functionality, which together create regions of significant positive charge density on the pyridine ring system.

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-4-5(15(8,13)14)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCNLCKWRCXBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

The synthesis generally involves two main steps:

- Sulfonation of a pre-functionalized pyridine ring, specifically 2-methyl-6-(trifluoromethyl)pyridine.

- Chlorination of the sulfonic acid derivative to form the corresponding sulfonyl chloride.

Reaction Conditions

- Sulfonation step : Reacting 2-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled temperature (typically 0-50°C) to introduce the sulfonic acid group at the 3-position.

- Chlorination step : The sulfonic acid intermediate is then treated with phosphorus pentachloride or thionyl chloride to convert the sulfonic acid group into the sulfonyl chloride.

Key Findings and Data

- The reaction is optimized at temperatures between 100°C and 140°C to enhance conversion efficiency.

- Excess chlorinating agent can lead to by-products; thus, controlled addition (stepwise or continuous) is crucial.

- Purification is achieved through distillation or recrystallization, with yields reported up to 37.2% in laboratory conditions.

Industrial Production Methodology

Reaction Strategy

Based on patent literature, notably WO2016204096A1, the industrial synthesis employs a stepwise or continuous addition of phosphorus pentachloride to the pyridine-3-sulfonic acid solution. The process is designed to:

- Minimize by-products such as 5-chloropyridine-3-sulfonyl chloride.

- Maximize yield and purity through controlled distillation under reduced pressure.

Reaction Conditions

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 92–98°C | For distillation of main fraction |

| Pressure | 0.2–1.2 kPa | Reduced pressure for distillation |

| Phosphorus pentachloride | ≥ 0.4 molar equivalents | To ensure complete sulfonyl chloride formation |

| Addition method | Stepwise over ≥ 1 hour or continuous | To control reaction kinetics and by-product formation |

Process Steps

- Step 1: Pyridine-3-sulfonic acid reacts with less than 1 molar equivalent of phosphorus pentachloride, added in divided portions or continuously, at 100–140°C.

- Step 2: The reaction mixture is distilled under reduced pressure, removing phosphorus oxychloride and other volatiles, to isolate pyridine-3-sulfonyl chloride with high purity.

- Step 3: The unreacted sulfonic acid residue is recovered and recycled or further processed.

Data Table: Reaction Parameters and Yields

| Step | Reagent | Temperature | Pressure | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | Pyridine-3-sulfonic acid + PCl₅ | 100–140°C | 2.5–4.5 kPa | ≥ 1 hour | Variable | Controlled addition reduces by-products |

| 2 | Distillation | 92–98°C | 0.2–1.2 kPa | As needed | ~37.2% | High purity via distillation |

Notes on Reaction Optimization and Purification

- Addition of phosphorus pentachloride : Divided into five or more portions over an hour or more, or added continuously, significantly improves yield and reduces impurities.

- Temperature control : Precise temperature regulation during distillation ensures maximum recovery of the desired sulfonyl chloride.

- Purification : Final product purification involves distillation under reduced pressure, often at temperatures around 94°C, to obtain high-purity compound suitable for pharmaceutical applications.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a sulfonamide, while coupling with an aryl boronic acid would produce a biaryl compound .

Scientific Research Applications

Chemistry

Chiral Derivatizing Agent :

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is primarily used as a chiral derivatizing agent to determine the enantiomeric excess of alcohols and amines. This application is crucial in asymmetric synthesis, where the separation of enantiomers is necessary for the development of pharmaceuticals .

Synthesis of Complex Molecules :

It serves as an intermediate in synthesizing biologically active compounds, including drugs and agrochemicals. The presence of both trifluoromethyl and sulfonyl groups allows for diverse chemical transformations .

Biology

Biologically Active Molecules :

The compound is employed in synthesizing various biologically active molecules, enhancing their metabolic stability and bioavailability due to the incorporation of fluorine atoms .

Cellular Effects and Mechanisms :

Research indicates that this compound can influence cellular processes by modifying signaling pathways and gene expression. For instance, it has shown antiproliferative activity against certain cancer cell lines, such as triple-negative breast cancer cells .

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Emopamil-binding protein inhibitor | Not specified | |

| Related pyridine derivative | Antiviral | <0.126 | |

| Pyridine derivative | Anticancer | 17.02 (5-FU control) |

Inhibition of Emopamil-Binding Protein

Studies have indicated that this compound acts as an inhibitor of emopamil-binding protein, which plays a role in cholesterol metabolism and cellular signaling pathways .

Antiviral Activity

Research has highlighted its potential antiviral properties, showing effectiveness against certain viral targets compared to other derivatives .

Anticancer Potential

The compound has been investigated for its anticancer properties, demonstrating significant activity against various cancer cell lines. Its ability to inhibit specific enzymes involved in cell proliferation marks it as a candidate for further drug development .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity by increasing the electron-withdrawing capacity of the pyridine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Sulfonyl Chlorides

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride

- Molecular formula: C₆H₃ClF₃NO₂S .

- Molecular weight : ~245.61 g/mol (calculated).

- Substituents : Trifluoromethyl group at position 5 (vs. position 6 in the target compound).

- Applications : Intermediate in organic synthesis, though specific uses are less documented compared to the target compound.

5-Chloro-6-fluoropyridine-3-sulfonyl chloride

- Molecular formula: Not explicitly stated, but likely C₅H₂Cl₂FNO₂S.

- Substituents : Chlorine (position 5) and fluorine (position 6).

- Reactivity : Halogens at adjacent positions may enhance electron-withdrawing effects, increasing sulfonyl chloride reactivity compared to the target compound .

4-Bromo-2-methoxybenzene-1-sulfonyl chloride

- Molecular formula : C₇H₆BrClO₃S .

- Substituents : Bromine (position 4) and methoxy group (position 2) on a benzene ring.

- Applications : Used in synthesizing aromatic sulfonamides.

- Key difference : The benzene ring (vs. pyridine) and bromine substitution alter electronic properties, making it less polar than pyridine derivatives .

Non-Pyridine Sulfonyl Chlorides

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

- Molecular formula : CClF₃O₂S .

- Molecular weight : 168.52 g/mol.

- Physical properties : Boiling point = 29–32°C , density = 1.583 g/mL .

- Applications : Strong acid catalyst in Friedel-Crafts alkylation; reagent for introducing trifluoromethanesulfonyl groups.

- Key difference : Lacks a heteroaromatic ring, resulting in lower molecular weight and higher volatility compared to pyridine-based analogs .

SIB-1757 and SIB-1893

- Structures: SIB-1757: 6-Methyl-2-(phenylazo)-3-pyridinol. SIB-1893: (E)-2-Methyl-6-(2-phenylethenyl)pyridine .

- Function: Noncompetitive antagonists of metabotropic glutamate receptor 5 (mGluR5).

- Key difference : These compounds lack sulfonyl chloride groups, emphasizing their role in biological targeting (IC₅₀ = 0.29–0.37 µM for mGluR5) rather than chemical synthesis .

Comparative Data Table

Research Findings and Reactivity Insights

- Electronic Effects : The trifluoromethyl group at position 6 in the target compound enhances electron-withdrawing effects, stabilizing the sulfonyl chloride group and increasing its electrophilicity for nucleophilic substitution .

- Moisture Sensitivity : All sulfonyl chlorides require anhydrous handling, but the target compound’s pyridine ring may offer slight stabilization against hydrolysis compared to aliphatic analogs like CF₃SO₂Cl .

Biological Activity

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₇H₅ClF₃NO₂S

- Molecular Weight : 259.64 g/mol

- Melting Point : 57-59 °C

- Purity : 97% .

The trifluoromethyl group is known to enhance the biological activity of compounds, making them more potent and selective against various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It has been indicated as a potential inhibitor of emopamil-binding protein, which is involved in cholesterol metabolism and cellular signaling pathways .

Case Studies and Research Findings

- Inhibition of Emopamil-Binding Protein :

- Antiviral Activity :

- Anticancer Potential :

Comparative Biological Activity Table

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Emopamil-binding protein inhibitor | Not specified | |

| Related pyridine derivative | Antiviral | <0.126 | |

| Pyridine derivative | Anticancer | 17.02 (5-FU control) |

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to inhibit specific proteins involved in disease processes positions it as a potential therapeutic agent for conditions such as hypercholesterolemia and various cancers.

Synthesis and Stability

The synthesis of this compound involves standard organic chemistry techniques, ensuring high yields and purity. The stability of the trifluoromethyl group contributes to the compound's shelf-life and effectiveness in biological assays .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves sulfonation and chlorination of a pre-functionalized pyridine ring. A common approach includes reacting 2-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled temperatures (0–5°C), followed by quenching with thionyl chloride to yield the sulfonyl chloride derivative. Key parameters include maintaining anhydrous conditions, stoichiometric control of chlorosulfonic acid, and reaction time optimization (typically 4–6 hours) to minimize side products like sulfonic acids .

Advanced: How can regioselectivity challenges during sulfonation of trifluoromethylpyridine derivatives be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects of the trifluoromethyl and methyl groups. Computational modeling (e.g., DFT calculations) can predict reactive sites on the pyridine ring. Experimentally, using directing groups or controlled reaction conditions (e.g., low-temperature sulfonation) enhances selectivity. For example, -SO₂Cl installation at the 3-position is favored due to the electron-withdrawing trifluoromethyl group at C6, which deactivates adjacent positions .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the pyridine backbone and substituents. The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR .

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C-S bond length ~1.76 Å, consistent with sulfonyl chlorides) .

- HPLC-MS: Validates purity and detects hydrolyzed byproducts (e.g., sulfonic acids) using reverse-phase columns and electrospray ionization .

Advanced: How do steric and electronic effects influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The trifluoromethyl group enhances electrophilicity at the sulfonyl chloride via inductive effects but introduces steric hindrance. Reactivity can be modulated by:

- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) stabilize transition states.

- Nucleophile Strength: Primary amines react faster than bulky secondary amines.

- Temperature Control: Lower temperatures (-20°C) reduce side reactions like hydrolysis. Kinetic studies using stopped-flow techniques provide mechanistic insights .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats are mandatory due to its corrosive nature (Skin Corrosion Category 1B) .

- Storage: Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis.

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can contradictions in reported reactivity data across studies be resolved?

Methodological Answer:

Discrepancies often arise from impurities (e.g., residual HCl) or solvent effects. Systematic approaches include:

- Purity Validation: Quantify active chloride content via argentometric titration.

- Control Experiments: Compare reactivity in rigorously dried vs. moist solvents.

- Computational Validation: Use molecular dynamics simulations to assess solvent interactions .

Basic: What are its primary applications in medicinal chemistry research?

Methodological Answer:

- Sulfonamide Synthesis: React with amines to create sulfonamide libraries for kinase inhibitor screening.

- Probe Design: Derivatize biomolecules (e.g., peptides) for fluorescent labeling or affinity assays.

- Metabolic Stability Studies: Incorporate into drug candidates to assess trifluoromethyl effects on pharmacokinetics .

Advanced: How can its stability in biological assays be optimized?

Methodological Answer:

- Buffering: Use pH 7.4 phosphate buffers to minimize hydrolysis.

- Cryopreservation: Store stock solutions in DMSO at -80°C.

- Real-Time Monitoring: Employ LC-MS to track degradation products (e.g., sulfonic acid) during long-term incubations .

Basic: What distinguishes this compound from analogs like pyridine-3-sulfonyl chloride?

Methodological Answer:

The trifluoromethyl and methyl groups enhance electrophilicity and lipophilicity. Key differences:

- Reactivity: Faster sulfonylation due to stronger electron-withdrawing effects.

- Solubility: Lower aqueous solubility (logP ~2.1 vs. ~1.5 for pyridine-3-sulfonyl chloride).

- Biological Activity: Trifluoromethyl derivatives often show improved target binding and metabolic stability .

Advanced: What computational tools predict its reactivity in novel reaction systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites.

- Molecular Docking: Model interactions with biological targets (e.g., enzymes) to guide derivatization.

- Kinetic Modeling: Use software like COPASI to simulate reaction pathways and optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.